

Application Notes and Protocols: Synthesis of 2-bromo-N-methyl-N-phenylacetamide

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Compound of Interest

Compound Name: 2-bromo-N-methyl-N-phenylacetamide

Cat. No.: B1328926

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Abstract

This document provides a detailed protocol for the synthesis of **2-bromo-N-methyl-N-phenylacetamide**, a key intermediate in the development of various organic compounds. The synthesis involves the acylation of N-methylaniline with bromoacetyl bromide. This protocol is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

2-bromo-N-methyl-N-phenylacetamide and its derivatives are of significant interest in medicinal chemistry and materials science. The N-phenylacetamide scaffold is present in a variety of biologically active molecules. The bromo-acetyl group provides a reactive handle for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules. This protocol outlines a straightforward and efficient method for the preparation of **2-bromo-N-methyl-N-phenylacetamide**.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ BrNO	[1][2]
Molecular Weight	228.09 g/mol	[2]
CAS Number	29182-97-6	[1][2]
Appearance	Solid	
IUPAC Name	2-bromo-N-methyl-N-phenylacetamide	[1]
SMILES String	O=C(CBr)N(C)C1=CC=CC=C1	
InChI Key	YLDILLQKQASWBA-UHFFFAOYSA-N	

Health and Safety Information

2-bromo-N-methyl-N-phenylacetamide is classified as toxic if swallowed.[1] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Hazard Classification	GHS Pictogram	Signal Word	Hazard Statement
Acute Toxicity, Oral (Category 3)	GHS06	Danger	H301: Toxic if swallowed

Experimental Protocol

Synthesis of 2-bromo-N-methyl-N-phenylacetamide

This protocol is adapted from the synthesis of the analogous compound, 2-bromo-N-phenylacetamide.[3] The key modification is the substitution of aniline with N-methylaniline as the starting material.

4.1. Materials and Reagents

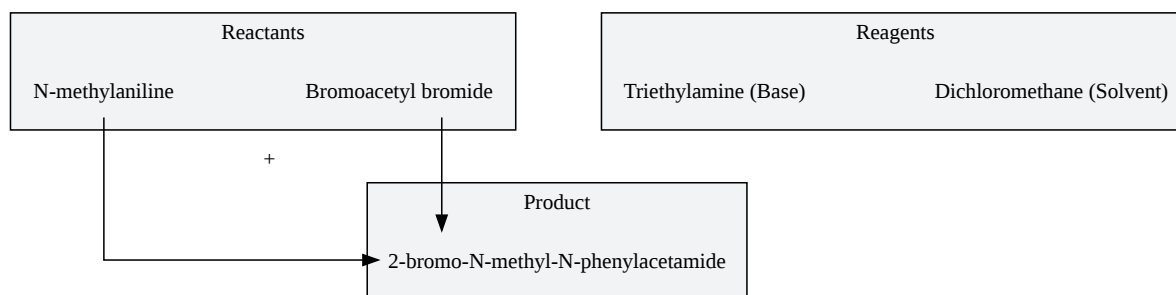
- N-methylaniline
- Bromoacetyl bromide
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4)
- Water, deionized

4.2. Equipment

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Rotary evaporator
- Separatory funnel
- Standard glassware for extraction and filtration

4.3. Reaction Scheme

The overall reaction involves the nucleophilic acyl substitution of bromoacetyl bromide with N-methylaniline. Triethylamine is used as a base to neutralize the hydrobromic acid byproduct.



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Caption: Reaction scheme for the synthesis of **2-bromo-N-methyl-N-phenylacetamide**.

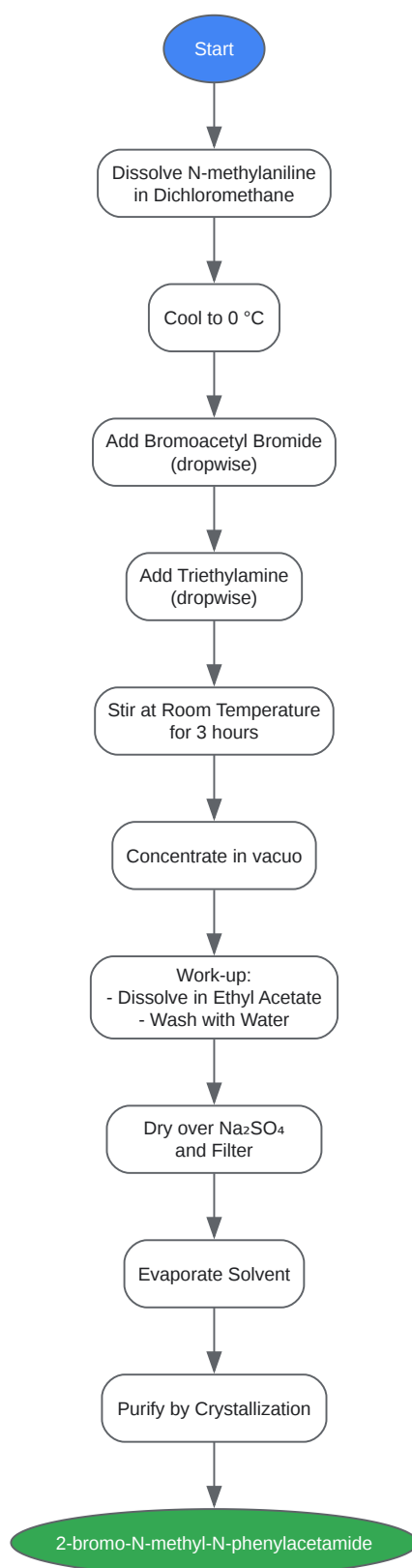
4.4. Procedure

- In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methylaniline (1.0 equivalent) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- In a dropping funnel, prepare a solution of bromoacetyl bromide (1.0 equivalent) in a small amount of anhydrous dichloromethane.
- Add the bromoacetyl bromide solution dropwise to the stirred N-methylaniline solution over a period of 15-20 minutes.
- Following the addition of bromoacetyl bromide, add triethylamine (1.1 equivalents) dropwise to the reaction mixture.
- Allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours. A precipitate may form during this time.[3]
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

- Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the dichloromethane.
- Take up the residue in ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer three times with water.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude product can be purified by crystallization from a suitable solvent such as ethyl acetate.^[3]

Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.



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Caption: Experimental workflow for the synthesis of **2-bromo-N-methyl-N-phenylacetamide**.

Conclusion

The protocol described provides a reliable method for the synthesis of **2-bromo-N-methyl-N-phenylacetamide**. This compound serves as a valuable intermediate for further chemical elaboration and can be utilized in various research and development applications, particularly in the synthesis of novel therapeutic agents. Researchers should adhere to all safety precautions when handling the reagents and product.

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